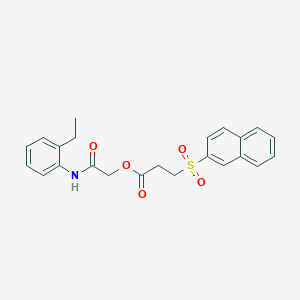![molecular formula C19H20Br2N2O2 B229495 1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229495.png)
1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine is a chemical compound that has been extensively studied for its potential in scientific research. It is a piperazine derivative that has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in tumor growth and inflammation. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate the AMPK pathway, which plays a role in cellular energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against neurotoxicity induced by Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its potential toxicity, which must be carefully monitored in experiments involving animal models.
Direcciones Futuras
There are several future directions for research on 1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine. One area of research is to further elucidate its mechanism of action and identify specific targets for its anti-tumor and anti-inflammatory activity. Another area of research is to investigate its potential in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, research could focus on optimizing its synthesis and improving its safety profile for use in human clinical trials.
In conclusion, 1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine is a promising compound for scientific research with potential applications in cancer treatment, inflammation, and neurological disorders. Its synthesis method has been optimized, and its mechanism of action and physiological effects have been extensively studied. Further research is needed to fully understand its potential and optimize its use in the laboratory and clinical settings.
Métodos De Síntesis
The synthesis of 1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine involves the reaction of 1-bromo-3-chlorobenzene with 4-bromophenol in the presence of a base to obtain 1-bromo-3-(4-bromophenoxy)benzene. This intermediate is then reacted with piperazine and acetic anhydride to obtain the final product. The synthesis of this compound has been reported in several scientific journals, and its purity and yield have been optimized through various methods.
Aplicaciones Científicas De Investigación
1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine has been extensively studied for its potential in various scientific research applications. It has been shown to have anti-tumor activity and has been tested in vitro against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models. Additionally, this compound has been studied for its potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
Fórmula molecular |
C19H20Br2N2O2 |
|---|---|
Peso molecular |
468.2 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20Br2N2O2/c20-16-4-6-18(7-5-16)25-14-19(24)23-10-8-22(9-11-23)13-15-2-1-3-17(21)12-15/h1-7,12H,8-11,13-14H2 |
Clave InChI |
NWKBYUMMTBJJTL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)COC3=CC=C(C=C3)Br |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)COC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)



![1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229428.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![1-Ethyl-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229431.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229434.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)
